molecular formula C25H25Cl2FN6O3 B611838 Ensartinib CAS No. 1365267-27-1

Ensartinib

カタログ番号 B611838
CAS番号: 1365267-27-1
分子量: 547.4124
InChIキー: ONPGOSVDVDPBCY-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ensartinib is a small molecule and an investigational drug that is under clinical trial . It is a potent inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 . It is also known as a potent EphA2 inhibitor with modest selectivity with respect to other Ephrin isoforms . It is orally bioavailable and supplied in capsules .


Synthesis Analysis

Ensartinib is absorbed rapidly after oral administration with moderate and high clearance in rats and dogs, respectively . The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively .


Molecular Structure Analysis

Ensartinib has a chemical formula of C26H27Cl2FN6O3 . The interaction of ensartinib with the inward-open structure of P-gp provides additional information on the potential binding orientation of ensartinib in the substrate-binding pocket of P-gp .


Chemical Reactions Analysis

There have been reports of acquired resistance to Ensartinib in patients with advanced lung squamous cell carcinoma stage IV . Another case reported a lack of efficacy to Ensartinib for advanced lung squamous cell carcinoma stage IV .


Physical And Chemical Properties Analysis

Ensartinib has a molecular weight of 561.44 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 rotatable bonds . Its topological polar surface area is 113.68 . It has a XLogP of 3.66 .

科学的研究の応用

Application in Non-Small Cell Lung Cancer (NSCLC)

Specific Scientific Field

Oncology, specifically Lung Cancer treatment .

Summary of the Application

Ensartinib is a next-generation oral tyrosine kinase inhibitor used for the first-line treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) . It has shown high activity against a broad range of known crizotinib-resistant ALK mutations and CNS metastases .

Methods of Application or Experimental Procedures

Ensartinib is administered orally. It is being evaluated in the phase 3 eXalt3 study (NCT02767804) compared with crizotinib (Xalkori) .

Results or Outcomes

In the eXalt3 study, ensartinib was superior to crizotinib, with a higher confirmed objective response rate (74% vs 67%) and significantly longer progression-free survival (25.8 vs 12.7 months; hazard ratio, 0.51 [95% CI, 0.35-0.72]) .

Application in Pharmacokinetic Resistance Modulation

Specific Scientific Field

Pharmacology, specifically Pharmacokinetic Resistance Modulation .

Summary of the Application

Ensartinib has been found to effectively modulate pharmacokinetic resistance mediated by ABCB1 and ABCG2 drug efflux transporters and CYP3A4 biotransformation enzyme .

Methods of Application or Experimental Procedures

Accumulation studies and incubation experiments with recombinant CYPs were conducted. Molecular docking studies were also performed to confirm the findings .

Results or Outcomes

Ensartinib was found to be a potent inhibitor of ABCB1 and ABCG2 transporters. It significantly inhibits CYP3A4 and CYP2C9. It synergistically potentiates the antiproliferative effects of daunorubicin, mitoxantrone, and docetaxel in ABCB1, ABCG2, and CYP3A4-overexpressing cellular models .

Application in Comparative Efficacy and Safety Analysis

Specific Scientific Field

Pharmacology, specifically Comparative Efficacy and Safety Analysis .

Summary of the Application

Ensartinib is one of the pharmacological interventions prescribed for patients with advanced anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC). A comparative analysis was conducted to evaluate the efficacy and safety of first-line systemic therapeutic options used for the treatment of ALK-rearranged NSCLC .

Methods of Application or Experimental Procedures

The study included all phase 2 and 3 randomised controlled trials (RCTs) comparing any two or three treatment options. Eligible studies reported at least one of the following outcomes: progression-free survival (PFS), overall survival (OS), objective response rate (ORR), or adverse events of grade 3 or higher .

Results or Outcomes

The analysis showed that alectinib (300mg and 600mg), brigatinib, lorlatinib, and ensartinib yielded the most favorable PFS. There was no significant OS or ORR difference among the ALK-TKIs. According to Bayesian ranking profiles, lorlatinib, alectinib 600mg, and alectinib 300mg had the best PFS (63.7%), OS (35.9%), and ORR (37%), respectively .

Application in FDA Approval Process

Specific Scientific Field

Pharmacology, specifically Drug Approval Process .

Summary of the Application

The new drug application (NDA) of Ensartinib for the first-line treatment of patients with ALK-positive NSCLC has been accepted by the FDA .

Methods of Application or Experimental Procedures

The application is supported by data from the phase 3 eXalt3 study .

Results or Outcomes

A PDUFA (Prescription Drug User Fee Act) target action date of December 28, 2024, has been set .

Safety And Hazards

Ensartinib has been reported to have treatment-related adverse events, which were mostly grade 1 or 2 . Alectinib, irrespective of the dose, was the safest first-line option, whereas lorlatinib, brigatinib, and ceritinib showed poorer safety profiles . Alectinib was also the safest ALK-inhibitor for crizotinib-resistant patients .

将来の方向性

Considering both efficacy and safety, alectinib is the preferable treatment in first-line and second-line, particularly for Asian patients . Ensartinib represents a new first-line treatment option for patients with ALK-positive NSCLC .

特性

IUPAC Name

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPGOSVDVDPBCY-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)pyridazine-3-carboxamide

CAS RN

1365267-27-1
Record name X-396
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name X-396
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name X-376
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7JMB8BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。